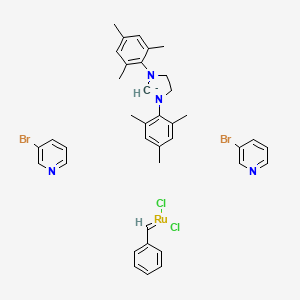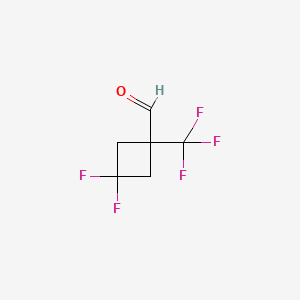
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative. This compound has garnered attention due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde typically involves the use of readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of fluorinated analogs of biologically active compounds, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical transformations and reactions.
Wirkmechanismus
The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it a potent electrophile in substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclobutane ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased electrophilicity and stability, which are not commonly found in other similar compounds.
Eigenschaften
Molekularformel |
C6H5F5O |
|---|---|
Molekulargewicht |
188.09 g/mol |
IUPAC-Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2 |
InChI-Schlüssel |
KUNAWQJGKZDURM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




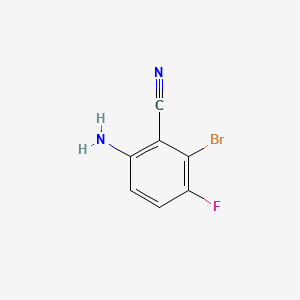

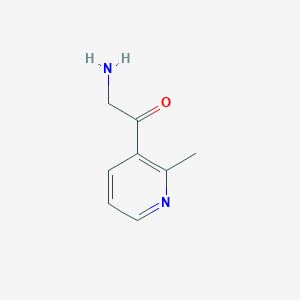
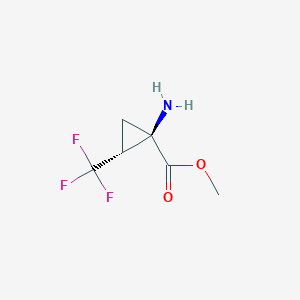


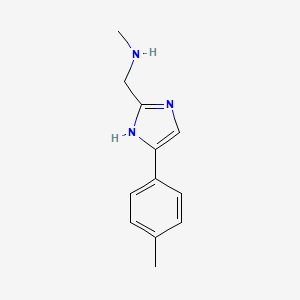
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
